N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide
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Overview
Description
N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with hydroxy, methyl, phenylsulfonyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base.
Isopropylation: The isopropyl group can be added through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group yields a hydroxy compound.
Scientific Research Applications
N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylsulfonyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]propionamide: Similar structure but with a propionamide group instead of a benzamide group.
Uniqueness
N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]benzamide |
InChI |
InChI=1S/C23H23NO4S/c1-15(2)20-19(24-23(26)17-10-6-4-7-11-17)14-16(3)21(25)22(20)29(27,28)18-12-8-5-9-13-18/h4-15,25H,1-3H3,(H,24,26) |
InChI Key |
QZPVFTBDOHDDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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